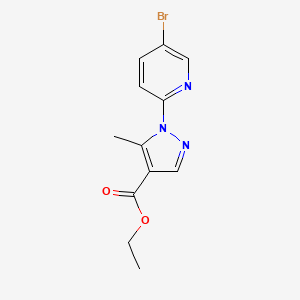Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate
CAS No.: 1150164-72-9
Cat. No.: VC2817334
Molecular Formula: C12H12BrN3O2
Molecular Weight: 310.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1150164-72-9 |
|---|---|
| Molecular Formula | C12H12BrN3O2 |
| Molecular Weight | 310.15 g/mol |
| IUPAC Name | ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H12BrN3O2/c1-3-18-12(17)10-7-15-16(8(10)2)11-5-4-9(13)6-14-11/h4-7H,3H2,1-2H3 |
| Standard InChI Key | JIUZGPCDKSXHBZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C |
Introduction
Chemical Structure and Identity
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core with multiple functional groups. The compound's structure consists of a pyrazole ring with a methyl group at the 5-position, an ethyl carboxylate group at the 4-position, and a 5-bromopyridin-2-yl substituent at the N-1 position. This arrangement of functional groups creates a molecule with potential for multiple interaction points with biological targets.
The compound differs significantly from Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 105486-72-4), which has a simpler structure with a methyl group at the N-1 position and a bromine atom at the 5-position of the pyrazole ring. The presence of the 5-bromopyridin-2-yl group in our target compound likely confers different chemical and biological properties compared to the simpler methyl-substituted analog.
Structural Features
The key structural features of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate include:
-
A pyrazole heterocyclic core, which is a five-membered aromatic ring containing two adjacent nitrogen atoms
-
A methyl substituent at the 5-position of the pyrazole ring
-
An ethyl carboxylate group at the 4-position of the pyrazole ring
-
A 5-bromopyridin-2-yl group attached to the N-1 position of the pyrazole
These structural elements combine to create a compound with potential hydrogen bond acceptors (pyridine nitrogen, carboxylate group, pyrazole nitrogen) and hydrophobic regions (methyl group, bromine atom), suggesting capabilities for diverse molecular interactions.
Physicochemical Properties
While specific experimental data for Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is limited, its properties can be predicted based on structural analysis and comparison with related compounds.
Predicted Properties
The compound likely possesses the following physicochemical characteristics:
-
Moderate lipophilicity due to the presence of both hydrophobic (methyl, bromide, ethyl) and hydrophilic (nitrogen atoms, carboxylate) groups
-
Limited water solubility, with better solubility in organic solvents such as acetonitrile, dichloromethane, and alcohols
-
Hydrogen bond acceptor capabilities through the pyridine nitrogen, pyrazole nitrogen, and carboxylate group
By comparison, the related compound Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate has documented solubility properties showing it is soluble in organic solvents, with experimental water solubility reported as approximately 1.1-2.26 mg/ml .
Predicted ADME Properties
Based on structural analysis, Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate may have the following ADME (Absorption, Distribution, Metabolism, Excretion) characteristics:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| LogP (octanol-water) | 2.5-3.0 | Presence of lipophilic groups balanced with polar functionalities |
| GI Absorption | Moderate to High | Balanced lipophilicity |
| BBB Permeation | Limited | Size and polarity considerations |
| CYP Inhibition | Possible | Heterocyclic structure with potential for enzyme interaction |
The related compound Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate has reported consensus LogP values of approximately 1.45, with predicted high GI absorption and BBB permeability .
Synthetic Approaches
Comparison with Related Compounds
For the related compound Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, several synthetic routes are documented:
-
Bromination of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate using tert-butyl nitrite and copper bromide in acetonitrile, with yields ranging from 66-81% .
-
A synthetic approach involving diazotization followed by bromination, which can achieve good yields at moderate temperatures (60-65°C) .
The synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate would likely require different conditions given the need to form a C-N bond between the pyrazole and pyridine rings.
Chemical Reactivity
Functional Group Transformations
The ethyl ester group in Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate provides a versatile handle for further chemical modifications. Potential transformations include:
-
Hydrolysis to the corresponding carboxylic acid
-
Reduction to the primary alcohol
-
Amidation to form various amide derivatives
For instance, the related compound Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate can be hydrolyzed to 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid using lithium hydroxide with yields of approximately 92%, as demonstrated in published synthetic procedures .
Similarly, reduction of the ester to the corresponding alcohol can be achieved with reagents such as diisobutylaluminum hydride (DIBAL-H), as shown for the related compound with yields reaching 99% .
Bromopyridine Reactions
The bromine atom on the pyridine ring represents another reactive site, potentially allowing for:
-
Cross-coupling reactions (Suzuki, Stille, Negishi)
-
Metal-halogen exchange reactions
-
Nucleophilic aromatic substitution
These transformations could enable the generation of a library of derivatives with diverse properties and potential biological activities.
Analytical Characterization
Chromatographic Methods
For purity assessment and identification, the following analytical techniques would be appropriate:
-
HPLC using reverse-phase columns with UV detection
-
LC-MS for accurate mass determination and structure confirmation
-
TLC with appropriate solvent systems for reaction monitoring
These methods would help establish compound identity and purity, essential parameters for both research applications and potential therapeutic development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume